

JNJ-28330835: An Examination of Steroid Receptor Cross-Reactivity

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Compound of Interest

Compound Name: **JNJ-28330835**

Cat. No.: **B1673012**

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For Researchers, Scientists, and Drug Development Professionals

JNJ-28330835 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated anabolic effects in muscle and bone in preclinical studies, with reduced activity in prostatic tissue. While its primary target is the androgen receptor (AR), a comprehensive understanding of its potential interactions with other steroid hormone receptors is crucial for a complete pharmacological profile and for anticipating potential off-target effects. This guide provides a comparative overview of the cross-reactivity of **JNJ-28330835** with other key steroid receptors.

Comparative Analysis of Receptor Binding

A thorough review of publicly available scientific literature and databases did not yield specific quantitative binding affinity data (e.g., K_i or IC_{50} values) for **JNJ-28330835** against the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone receptor (PR), and estrogen receptor (ER).

As a result, a direct quantitative comparison in a tabular format cannot be provided at this time. The selectivity of SARMs is a critical aspect of their development, and the absence of such data in the public domain for **JNJ-28330835** is a notable information gap. For context, other selective androgen receptor modulators have been characterized for their receptor selectivity. For instance, the SARM MK-0773 has been reported to have an IC_{50} of greater than 5 μM against other steroid hormone receptors, indicating a high degree of selectivity for the androgen receptor.

Experimental Protocols for Assessing Steroid Receptor Cross-Reactivity

To determine the cross-reactivity of a compound like **JNJ-28330835**, two primary types of in vitro assays are typically employed: radioligand binding assays and reporter gene assays. The following are detailed, generalized methodologies for these key experiments.

Radioligand Binding Assays

These assays directly measure the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (K_i).

Objective: To determine the binding affinity (K_i) of **JNJ-28330835** for the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone receptor (PR), and estrogen receptor (ER).

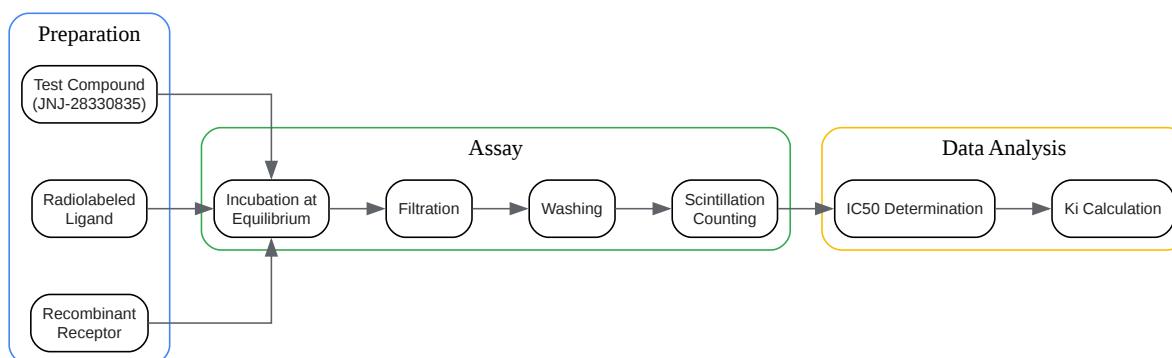
Materials:

- Recombinant human steroid receptors (AR, GR, MR, PR, ER)
- Radiolabeled ligands (e.g., [³H]-Mibolerone for AR, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR, [³H]-Progesterone for PR, [³H]-Estradiol for ER)
- Test compound (**JNJ-28330835**) and reference compounds
- Assay buffer (e.g., Tris-HCl buffer with additives)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Incubation: In a multi-well plate, incubate the recombinant receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (**JNJ-28330835**) or a reference compound.
- Equilibrium: Allow the binding reaction to reach equilibrium.

- Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Fig. 1: Radioligand Binding Assay Workflow

Reporter Gene Assays

These functional assays measure the ability of a compound to activate or inhibit receptor-mediated gene transcription.

Objective: To determine the functional agonist or antagonist activity of **JNJ-28330835** on AR, GR, MR, PR, and ER.

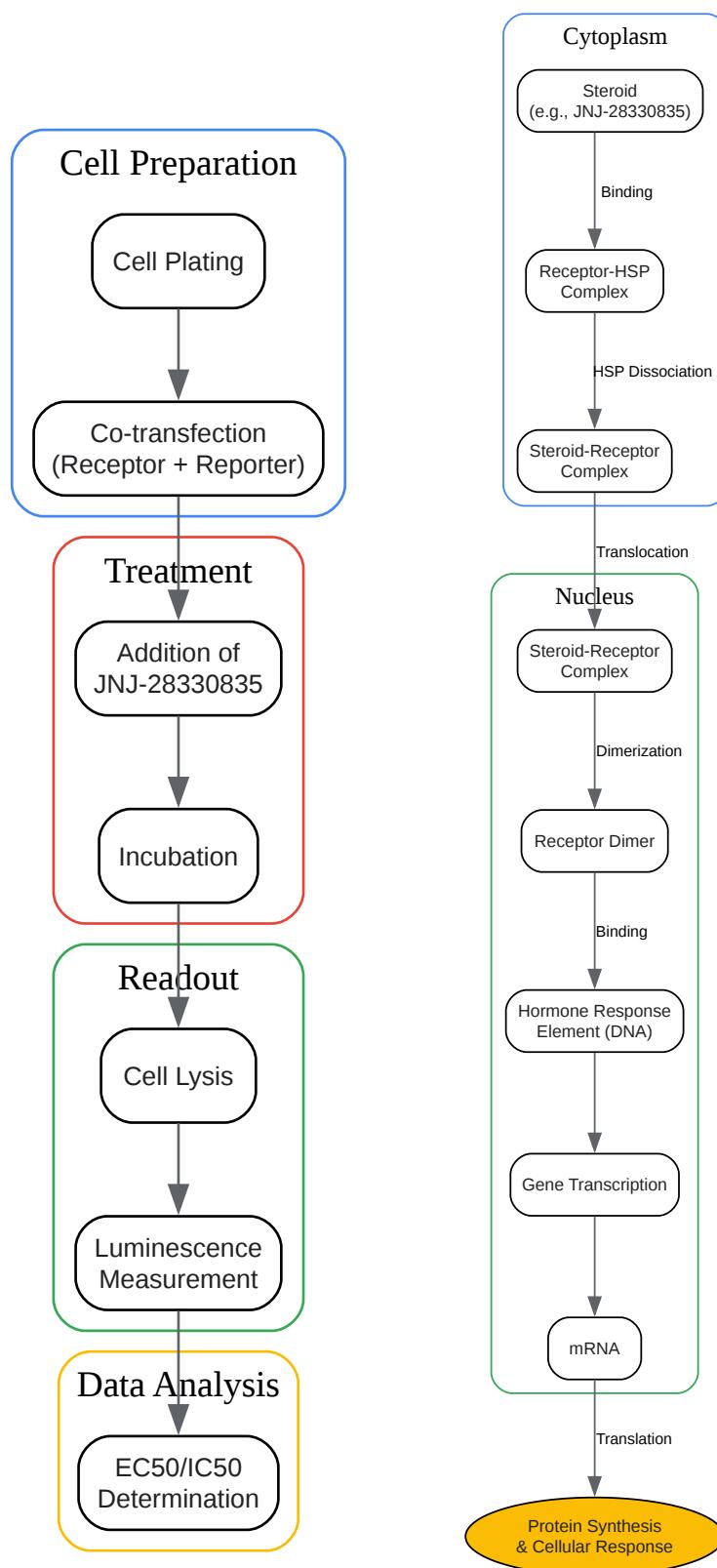
Materials:

- Mammalian cell line (e.g., HEK293, HeLa)
- Expression plasmids for the respective steroid receptors
- Reporter plasmid containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase)
- Transfection reagent
- Cell culture medium and supplements
- Test compound (**JNJ-28330835**) and reference agonists/antagonists
- Lysis buffer and luciferase assay substrate
- Luminometer

Procedure:

- Cell Culture: Plate cells in a multi-well plate and allow them to adhere.
- Transfection: Co-transfect the cells with the receptor expression plasmid and the HRE-reporter plasmid.
- Treatment: After an incubation period, treat the cells with varying concentrations of the test compound (**JNJ-28330835**) alone (for agonist activity) or in the presence of a known agonist (for antagonist activity).
- Incubation: Incubate the cells to allow for receptor activation and reporter gene expression.
- Lysis: Lyse the cells to release the cellular contents, including the expressed reporter protein (e.g., luciferase).

- Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
- Data Analysis: For agonist activity, determine the concentration of the test compound that produces 50% of the maximal response (EC50). For antagonist activity, determine the concentration that inhibits 50% of the agonist-induced response (IC50).

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